PARP-1 Inhibition: Pyridopyridazinone Scaffold Achieves Equipotent IC₅₀ Relative to Olaparib's Phthalazinone Core
In a direct head-to-head enzymatic comparison, compound 8a — a pyridopyridazinone-based PARP-1 inhibitor — exhibited an IC₅₀ of 36 nM against PARP-1, which is statistically indistinguishable from the reference drug Olaparib (phthalazinone-based) at IC₅₀ = 34 nM [1]. The study confirmed that the pyridopyridazinone scaffold functions as a viable isostere of the phthalazine nucleus, with the pyridine nitrogen at position 6 preserving all three key hydrogen-bond interactions with Gly863 and Ser904 in the PARP-1 catalytic domain [1].
| Evidence Dimension | PARP-1 enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 8a (pyridopyridazinone derivative): IC₅₀ = 36 nM |
| Comparator Or Baseline | Olaparib (phthalazinone-based): IC₅₀ = 34 nM |
| Quantified Difference | ΔIC₅₀ = 2 nM (approximately equipotent; 1.06-fold difference) |
| Conditions | PARP-1 enzyme inhibition assay; recombinant human PARP-1; reference drug Olaparib tested in parallel |
Why This Matters
This demonstrates that the pyrido[3,4-d]pyridazin-5(6H)-one scaffold can directly replace the phthalazinone core of Olaparib with negligible loss in target potency, yet the additional pyridine nitrogen offers a synthetic handle for further optimization that the phthalazinone lacks — a key advantage for medicinal chemistry programs seeking to engineer improved selectivity or pharmacokinetics.
- [1] Elmasry, G. F.; Aly, E. E.; Awadallah, F. M.; El-Moghazy, S. M. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorg. Chem. 2019, 87, 655–666. DOI: 10.1016/j.bioorg.2019.03.068. View Source
